molecular formula C13H12O4 B14731783 2-(2-Oxochromen-3-yl)ethyl acetate CAS No. 7151-73-7

2-(2-Oxochromen-3-yl)ethyl acetate

Cat. No.: B14731783
CAS No.: 7151-73-7
M. Wt: 232.23 g/mol
InChI Key: LAPPZRPGVSNZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxochromen-3-yl)ethyl acetate is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The structure of this compound consists of a chromenone core with an ethyl acetate group attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxochromen-3-yl)ethyl acetate typically involves the reaction of 3-acetylcoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxochromen-3-yl)ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-oxochromen-3-yl)acetic acid.

    Reduction: Formation of 2-(2-hydroxychromen-3-yl)ethyl acetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Oxochromen-3-yl)ethyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 2-(2-Oxochromen-3-yl)ethyl acetate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxochromen-3-yl)ethyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

7151-73-7

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

2-(2-oxochromen-3-yl)ethyl acetate

InChI

InChI=1S/C13H12O4/c1-9(14)16-7-6-11-8-10-4-2-3-5-12(10)17-13(11)15/h2-5,8H,6-7H2,1H3

InChI Key

LAPPZRPGVSNZCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.